molecular formula C8H20O6P2 B14762983 Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate

Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate

Cat. No.: B14762983
M. Wt: 274.19 g/mol
InChI Key: BYXQAEAITUKKBB-UHFFFAOYSA-N
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Description

Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate is an organophosphorus compound with the molecular formula C8H20O6P2 and a molecular weight of 274.19 g/mol . This compound is known for its unique structure, which includes both ethoxy and hydroxymethyl groups attached to a phosphoryl moiety. It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate typically involves the reaction of diethyl phosphite with formaldehyde and ethyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets stringent quality standards required for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphinates. These products have diverse applications in different fields .

Scientific Research Applications

Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [[ethoxy(hydroxymethyl)phosphinyl]methyl]-, diethyl ester
  • S-([diethoxyphosphoryl]methyl) dibenzothiophenium salt
  • {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid monohydrate
  • {4-[(diethoxyphosphoryl)(4-nitro-anilino)methyl]phenyl}boronic acid

Uniqueness

Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate stands out due to its unique combination of ethoxy and hydroxymethyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific reactivity patterns and stability .

Properties

Molecular Formula

C8H20O6P2

Molecular Weight

274.19 g/mol

IUPAC Name

[diethoxyphosphorylmethyl(ethoxy)phosphoryl]methanol

InChI

InChI=1S/C8H20O6P2/c1-4-12-15(10,7-9)8-16(11,13-5-2)14-6-3/h9H,4-8H2,1-3H3

InChI Key

BYXQAEAITUKKBB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CO)CP(=O)(OCC)OCC

Origin of Product

United States

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